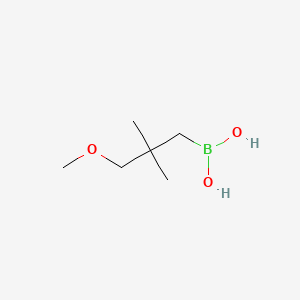
(3-Methoxy-2,2-dimethylpropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-2,2-dimethylpropyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a 3-methoxy-2,2-dimethylpropyl moiety, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2,2-dimethylpropyl)boronic acid typically involves the reaction of a suitable boron-containing precursor with a 3-methoxy-2,2-dimethylpropyl derivative. One common method is the hydroboration of alkenes followed by oxidation to yield the boronic acid. For instance, the hydroboration of 3-methoxy-2,2-dimethylpropene with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-2,2-dimethylpropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in an appropriate solvent (e.g., ethanol or toluene).
Major Products Formed
Oxidation: Borate esters or boronic anhydrides.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl or vinyl-aryl compounds resulting from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(3-Methoxy-2,2-dimethylpropyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxy-2,2-dimethylpropyl)boronic acid in chemical reactions typically involves the formation of a boronate complex, which can undergo various transformations depending on the reaction conditions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the methoxy and dimethylpropyl groups.
Pinacol boronic esters: More stable than boronic acids and often used in similar cross-coupling reactions.
Uniqueness
(3-Methoxy-2,2-dimethylpropyl)boronic acid is unique due to its specific structural features, which can impart different reactivity and selectivity in chemical reactions compared to other boronic acids. The presence of the methoxy group can influence the electronic properties of the compound, while the dimethylpropyl group can affect its steric properties, making it a valuable reagent in certain synthetic applications .
Properties
Molecular Formula |
C6H15BO3 |
|---|---|
Molecular Weight |
145.99 g/mol |
IUPAC Name |
(3-methoxy-2,2-dimethylpropyl)boronic acid |
InChI |
InChI=1S/C6H15BO3/c1-6(2,5-10-3)4-7(8)9/h8-9H,4-5H2,1-3H3 |
InChI Key |
YYETUYVNEDGBLP-UHFFFAOYSA-N |
Canonical SMILES |
B(CC(C)(C)COC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















